4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
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Overview
Description
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. Compounds containing these structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multicomponent reactions. . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to its combined imidazo[1,2-a]pyridine and thiazole structures, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that may not be achievable with simpler compounds.
Properties
Molecular Formula |
C12H13N5S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H13N5S/c1-7-3-4-10-14-8(2)11(17(10)5-7)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
OCZAENCFGWVGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C3=CSC(=N3)NN)C)C=C1 |
Origin of Product |
United States |
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